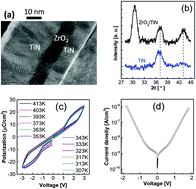A negative electrocaloric effect in an antiferroelectric zirconium dioxide thin film
Nanoscale Pub Date: 2020-01-03 DOI: 10.1039/C9NR07293D
Abstract
A large negative electrocaloric effect is demonstrated in an antiferroelectric ZrO2 thin film with 8 nm thickness deposited by atomic layer deposition. An adiabatic temperature change as high as ΔT = −31 K is obtained for an electric field change of ΔE = 3.45 MV cm−1 at an ambient temperature of 413 K. Moreover, the ZrO2 thin film shows enhanced stability as demonstrated by endurance and Preisach density maps. Due to its high phase transition temperature, high thermal stability, high scalability and full CMOS compatibility, ZrO2 is proposed as a promising candidate for future multilayer electrocaloric and solid-state cooling devices.


Recommended Literature
- [1] ZIF-9(iii) nanosheets synthesized in ionic liquid/ethanol mixture for efficient photocatalytic hydrogen production†
- [2] Metal-free arylations via photochemical activation of the Ar–OSO2R bond in aryl nonaflates†
- [3] Hierarchical NiO mesocrystals with tuneable high-energy facets for pseudocapacitive charge storage†
- [4] Chemometrics-assisted HPLC-DAD as a rapid and interference-free strategy for simultaneous determination of 17 polyphenols in raw propolis†
- [5] AqSO biorefinery: a green and parameter-controlled process for the production of lignin–carbohydrate hybrid materials†
- [6] Inside back cover
- [7] Synthetic strategies tailoring colours in multichromophoric organic nanostructures
- [8] Synthetic lipopeptides as potential topical therapeutics in wound and skin care: in vitro studies of permeation and skin cells behaviour
- [9] Nuclear magnetic resonance evidence of conformational isomerism in substituted prolines
- [10] Double-networks based on pH-responsive, amphiphilic “core-first” star first polymer conetworks prepared by sequential RAFT polymerization










